2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl stearate
Description
2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl stearate is a long-chain alkylimidazole derivative with a stearate (octadecanoate) ester functional group. Its structure comprises:
- A 4,5-dihydro-1H-imidazole ring (a five-membered heterocycle with two nitrogen atoms).
- A heptadecyl (C₁₇H₃₅) substituent at the 2-position of the imidazole ring.
- An ethyl stearate group (C₁₈H₃₅O₂) attached to the nitrogen at the 1-position of the imidazole.
This compound (CAS 68134-27-0) is categorized under fatty acid derivatives and is notable for its surfactant-like properties due to the combination of a polar imidazole head and hydrophobic alkyl chains .
Properties
CAS No. |
68134-26-9 |
|---|---|
Molecular Formula |
C40H78N2O2 |
Molecular Weight |
619.1 g/mol |
IUPAC Name |
2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethyl octadecanoate |
InChI |
InChI=1S/C40H78N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-41-35-36-42(39)37-38-44-40(43)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3 |
InChI Key |
BEGOFGGVFXBVLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NCCN1CCOC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl stearate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through the cyclization of appropriate precursors, such as glyoxal and ammonia, under controlled conditions.
Attachment of the Heptadecyl Chain: The heptadecyl chain is introduced through alkylation reactions, where a heptadecyl halide reacts with the imidazole ring.
Esterification with Stearic Acid: The final step involves the esterification of the imidazole derivative with stearic acid, using catalysts like sulfuric acid or p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl stearate is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pressure, and reactant concentrations to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl stearate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, polar solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl stearate has several scientific research applications:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of cosmetics, personal care products, and lubricants.
Mechanism of Action
The mechanism of action of 2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl stearate involves its interaction with biological membranes and proteins. The long hydrophobic heptadecyl chain allows the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Ester Variants: Stearate vs. Oleate
Compound A: 2-[2-(8-Heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl (Z)-9-octadecenoate (CAS 82799-41-5)
- Key Difference: The stearate group (saturated C₁₈ chain) is replaced with a monounsaturated oleate ((Z)-9-octadecenoate).
- Impact: Melting Point: The unsaturated oleate reduces intermolecular van der Waals forces, lowering the melting point compared to the saturated stearate derivative. Solubility: Increased fluidity and solubility in nonpolar solvents due to the kinked oleate chain. Applications: Likely preferred in formulations requiring lower viscosity, such as lubricants or emulsifiers .
Amide Derivatives
- Key Difference : The ester group is replaced with an amide (octadecanamide).
- Impact :
- Hydrogen Bonding : The amide group introduces hydrogen-bonding capability, enhancing solubility in polar solvents.
- Stability : Amides are generally more hydrolytically stable than esters under acidic or basic conditions.
- Molecular Weight : Higher molecular weight (618.1 g/mol) compared to the stearate ester (estimated ~600–650 g/mol) .
Alcohol Derivatives
Compound C: 2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethanol (HDDH)
- Key Difference : The stearate ester is replaced with a hydroxyl group .
- Impact: Polarity: The hydroxyl group increases polarity, improving water solubility.
Comparative Data Table
Research Findings and Functional Insights
- Corrosion Inhibition: The ethanol derivative (HDDH) showed strong adsorption on iron surfaces via molecular dynamics simulations, attributed to the polar hydroxyl group and hydrophobic alkyl chains . This suggests the stearate ester could exhibit similar surfactant-mediated adsorption.
- Thermal Stability : High boiling points (>500°C) across analogs suggest utility in high-temperature applications, such as industrial lubricants or polymer additives .
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